molecular formula C33H43ClN6O B13792726 Cyanine3 azide

Cyanine3 azide

Cat. No.: B13792726
M. Wt: 575.2 g/mol
InChI Key: JWFYJJIXFMMPNH-UHFFFAOYSA-N
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Description

Cyanine3 azide is a fluorescent dye commonly used in various scientific applications, particularly in the field of biochemistry and molecular biology. It is an analog of Cy3® azide and is known for its high extinction coefficient and fluorescence quantum yield. This compound is often used in click chemistry, a class of biocompatible chemical reactions that are used to join substrates of interest with specific biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyanine3 azide can be synthesized through a series of chemical reactions involving the introduction of an azide group to the cyanine dye structure. One common method involves the reaction of a cyanine dye precursor with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at room temperature and requires careful control of reaction conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Core Chemical Reactions

Cyanine3 azide undergoes two principal reaction types:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction forms a triazole linkage between this compound and terminal alkynes. Key characteristics include:

  • Mechanism : A copper(I) catalyst mediates the [3+2] cycloaddition, producing a stable 1,2,3-triazole ring .

  • Reaction Conditions :

    • Temperature: 25°C (ambient)

    • Solvent: Aqueous buffer (e.g., PBS) with ≤0.6% acetonitrile (ACN)

    • Catalysts: CuSO₄ (500 μM) and sodium ascorbate (2.5–50 mM)

  • Applications : Labeling oligonucleotides, proteins, and lipids for fluorescence microscopy or flow cytometry .

Copper-Free Click Reactions

Strained alkynes (e.g., cyclooctynes) react with this compound without copper, mitigating cytotoxicity. This is critical for live-cell imaging.

Standard CuAAC Protocol for Oligonucleotide Labeling

ComponentConcentration/AmountRole
This compound150 μMFluorescent tag
Alkyne-oligonucleotide50 μMTarget molecule
CuSO₄500 μMCatalyst
Sodium ascorbate2.5–50 mMReducing agent (prevents Cu²⁺ oxidation)
PBS buffer1XMaintain physiological pH
Acetonitrile (ACN)0.6%Enhance reagent solubility

Steps :

  • Degas reagents under argon to prevent copper oxidation.

  • Mix this compound, alkyne-oligonucleotide, CuSO₄, and sodium ascorbate in PBS/ACN.

  • Incubate at 25°C for 2 hours.

  • Purify via HPLC (yields >90% for DNA-Cy3 conjugates) .

Reaction Kinetics and Efficiency

  • Rate Acceleration : Copper(I) increases reaction rate by ~10⁷-fold compared to uncatalyzed azide-alkyne cycloaddition .

  • Yield : >85% conjugation efficiency under optimized conditions .

  • Side Reactions : Minimal nonspecific binding due to bio-orthogonal azide-alkyne pairing.

Structural and Functional Insights

  • Molecular Formula : C₃₆H₄₄N₆O₃S₂ (MW: 575.19 g/mol).

  • Fluorescence Properties :

    • λₑₓ: 550 nm, λₑₘ: 570 nm (intense near-infrared emission).

    • Quantum yield: ~0.15–0.2 in aqueous buffers.

Scientific Research Applications

Cyanine3 azide has a wide range of applications in scientific research, including:

    Fluorescent Labeling: Used to label biomolecules such as proteins, nucleic acids, and lipids for fluorescence microscopy and flow cytometry.

    Molecular Probes: Employed as a probe in Förster resonance energy transfer (FRET) experiments to study molecular interactions and dynamics.

    Phototherapy: Utilized in photodynamic therapy for cancer treatment, where it generates reactive oxygen species upon light activation to kill cancer cells.

    Photovoltaics: Applied in the development of organic solar cells due to its excellent photophysical properties

Mechanism of Action

Cyanine3 azide exerts its effects primarily through its fluorescent properties. When excited by light at a specific wavelength, it emits fluorescence, which can be detected and measured. This property makes it an excellent tool for imaging and tracking biomolecules in live cells. The azide group allows it to participate in click chemistry reactions, enabling the conjugation of this compound to various biomolecules .

Comparison with Similar Compounds

Cyanine3 azide is similar to other cyanine dyes such as Cy3®, Alexa Fluor 546, and DyLight 549. it has unique properties that make it particularly useful in certain applications:

    Cy3®: Similar fluorescence properties but this compound is more versatile in click chemistry applications.

    Alexa Fluor 546: Comparable fluorescence but this compound offers better solubility in organic solvents.

    DyLight 549: Similar excitation and emission spectra but this compound has a higher extinction coefficient

Similar Compounds

  • Cy3® azide
  • Alexa Fluor 546
  • DyLight 549
  • Cyanine2 NHS ester
  • Cyanine5 azide
  • Cyanine7 azide

Biological Activity

Cyanine3 azide (Cy3-azide) is a water-soluble fluorescent dye that plays a significant role in bioconjugation and bioorthogonal chemistry. Its unique properties allow it to be utilized in various biological applications, particularly in labeling biomolecules for imaging and detection purposes. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound is characterized by its high extinction coefficient and fluorescence quantum yield, making it an effective probe for fluorescence microscopy and other imaging techniques. The dye is commonly used in conjunction with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a powerful method for attaching fluorescent labels to biomolecules without disrupting their biological activity. This reaction allows for the selective labeling of proteins, nucleic acids, and other macromolecules in living cells.

Table 1: Key Properties of this compound

PropertyValue
Molecular Weight326.35 g/mol
SolubilityWater-soluble
Absorption Maximum550 nm
Emission Maximum570 nm
Extinction Coefficient~150,000 M⁻¹cm⁻¹

1. Imaging and Detection

This compound has been extensively used in cellular imaging studies. It facilitates the visualization of specific proteins or nucleic acids within cells through fluorescence microscopy. For instance, studies have demonstrated that Cy3-azide can effectively label human induced pluripotent stem cells (iPSCs) and neural progenitor (NP) cells, providing insights into cellular processes such as proliferation and differentiation .

2. Click Chemistry

The use of this compound in click chemistry is particularly notable due to its ability to form stable covalent bonds with various biomolecules. This property has been exploited to develop hybrid detection methods that enhance signal detection in biological assays. For example, Cy3-azide has been employed in conjunction with alkyne-conjugated substrates to visualize cellular components with high specificity .

Case Study 1: Fluorescent Labeling Efficiency

In a comparative study assessing the signal-to-noise (S/N) ratios of various fluorescent azides, including Cy3-azide, it was found that Cy3-azide provided superior labeling efficiency with minimal background staining in human iPSCs compared to other dyes like BODIPY-FL . The study highlighted the importance of optimizing dye concentration to achieve the best imaging results while minimizing non-specific binding.

Table 2: S/N Ratios of Different Fluorescent Azides

DyeS/N Ratio (iPSCs)S/N Ratio (NPs)
BODIPY-FLLowLow
Cy3ModerateModerate
Sulfo-Cy3HighHigh

Case Study 2: Toxicological Analysis

A toxicological analysis involving azides highlighted the potential risks associated with azide compounds. In two cases of suspected azide ingestion, concentrations were measured in various biological matrices. Although this study primarily focused on the toxic effects of azides, it underscores the need for careful handling and application of compounds like this compound in biological research .

Research Findings

Recent studies have further elucidated the binding characteristics and stability of this compound under various conditions. Research indicates that Cy3-azide maintains stability in biological matrices such as plasma and serum over extended periods, which is crucial for its application in long-term experiments . Additionally, its compatibility with other fluorophores enhances its utility in multiplexing experiments where multiple targets are visualized simultaneously.

Properties

Molecular Formula

C33H43ClN6O

Molecular Weight

575.2 g/mol

IUPAC Name

N-(3-azidopropyl)-6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;chloride

InChI

InChI=1S/C33H42N6O.ClH/c1-32(2)25-15-8-10-17-27(25)38(5)29(32)19-13-20-30-33(3,4)26-16-9-11-18-28(26)39(30)24-12-6-7-21-31(40)35-22-14-23-36-37-34;/h8-11,13,15-20H,6-7,12,14,21-24H2,1-5H3;1H

InChI Key

JWFYJJIXFMMPNH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)C)C.[Cl-]

Origin of Product

United States

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